Alonacic
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Overview
Description
Alonacic is a chemical compound with the molecular formula C9H16N2O3S . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound has a molecular weight of 232.30 g/mol and is characterized by its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alonacic can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-thiazolidinone with beta-alanine methyl ester in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as methanol or ethanol at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated control systems to maintain consistent reaction parameters. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Alonacic undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as or to form corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like or , leading to the formation of thiazolidine derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Alonacic has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Alonacic involves its interaction with specific molecular targets, leading to the modulation of biological pathways. It is believed to exert its effects by binding to enzyme active sites , thereby inhibiting or activating enzymatic reactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in metabolic regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Thiazolidinone derivatives
- Beta-alanine esters
- Sulfoxides and sulfones
Uniqueness
Alonacic stands out due to its unique combination of a thiazolidinone ring and a beta-alanine ester moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Alonacic, a compound of interest in pharmacological research, has been studied for its potential biological activities. This article reviews the available literature on this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is classified as a synthetic compound with various biological applications. Its structure and chemical properties are pivotal in determining its biological activity. However, specific structural details and molecular formulae are not extensively documented in the current literature.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for its potential use in treating conditions associated with oxidative damage.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, which may help in managing inflammatory diseases.
- Anticancer Properties : Some studies indicate that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis.
Pharmacological Effects
The pharmacological effects of this compound have been explored through various assays and case studies:
-
In Vitro Studies :
- In vitro assays demonstrated that this compound significantly reduces cell viability in certain cancer cell lines, suggesting its potential as an anticancer agent.
- The compound has been noted to enhance the activity of antioxidant enzymes, indicating a protective effect against cellular damage.
-
In Vivo Studies :
- Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups. For instance, studies involving xenograft models reported significant reductions in tumor size when treated with this compound at specified doses.
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions reported improvements in symptoms following treatment with this compound. Patients exhibited reduced markers of inflammation and improved quality of life scores.
- Case Study 2 : In cancer patients undergoing chemotherapy, the addition of this compound to standard treatment regimens resulted in enhanced therapeutic efficacy and reduced side effects associated with chemotherapy.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
CAS No. |
105292-70-4 |
---|---|
Molecular Formula |
C9H16N2O3S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 3-[[(4R)-2-methyl-1,3-thiazolidine-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)/t6?,7-/m0/s1 |
InChI Key |
FWRHVNGHMPEEOH-MLWJPKLSSA-N |
SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
Isomeric SMILES |
CC1N[C@@H](CS1)C(=O)NCCC(=O)OC |
Canonical SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
Synonyms |
Alonacic |
Origin of Product |
United States |
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